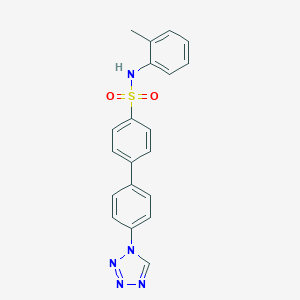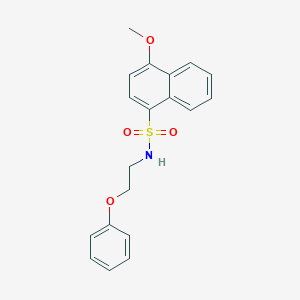
2-(4-bromophenyl)-2-oxoethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-2-oxoethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, commonly known as BOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of BOC is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, BOC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. BOC has also been found to bind to the benzodiazepine site of GABA(A) receptors, which are involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects
BOC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, BOC has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. BOC has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BOC in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Another advantage is its versatility, as it can be used in various fields and applications. However, one limitation of using BOC is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the study of BOC. One potential direction is the development of BOC-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is the synthesis of novel materials and polymers using BOC as a building block. Additionally, further studies are needed to fully understand the mechanism of action of BOC and its biochemical and physiological effects.
Synthesemethoden
The synthesis of BOC involves the reaction of 2-(4-bromophenyl)acetic acid with 2-amino-3-hydroxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with a base, such as triethylamine, to yield BOC.
Wissenschaftliche Forschungsanwendungen
BOC has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BOC has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In material science, BOC has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, BOC has been employed as a protecting group for amines and alcohols.
Eigenschaften
Molekularformel |
C17H12BrNO5 |
|---|---|
Molekulargewicht |
390.2 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-2-oxoethyl] 3-oxo-4H-1,4-benzoxazine-6-carboxylate |
InChI |
InChI=1S/C17H12BrNO5/c18-12-4-1-10(2-5-12)14(20)8-24-17(22)11-3-6-15-13(7-11)19-16(21)9-23-15/h1-7H,8-9H2,(H,19,21) |
InChI-Schlüssel |
KXFUQSJGIFKYIV-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)

![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B299671.png)
amino]sulfonyl}phenyl)acetamide](/img/structure/B299676.png)
![4-[(2-Bromo-4,5-dimethoxyphenyl)sulfonyl]morpholine](/img/structure/B299679.png)

![4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299685.png)


![5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B299691.png)
![Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B299693.png)